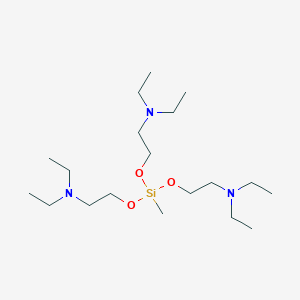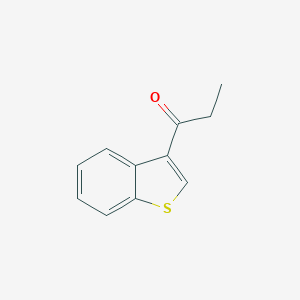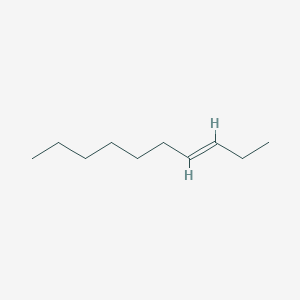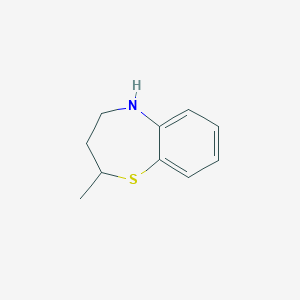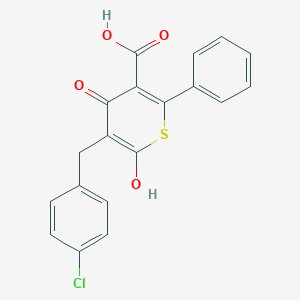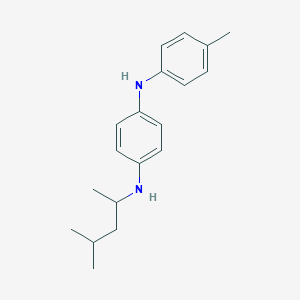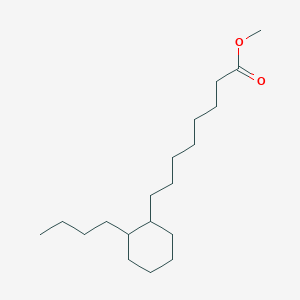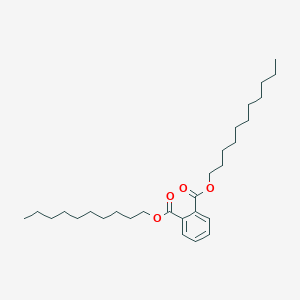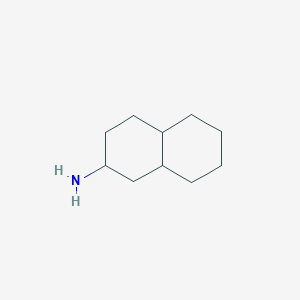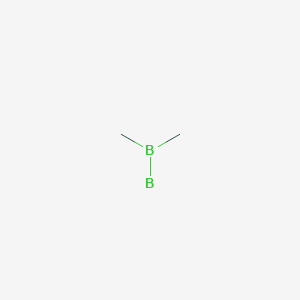
1,1-Dimethyldiborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyldiborane (DMDB) is a chemical compound that belongs to the family of boranes. It is a colorless, highly flammable gas with a pungent odor. DMDB is widely used in the field of organoboron chemistry due to its unique properties, such as its high reactivity and selectivity.
作用机制
1,1-Dimethyldiborane is a highly reactive compound that can undergo various reactions, such as hydroboration, oxidation, and reduction. The mechanism of action of 1,1-Dimethyldiborane in organic reactions involves the transfer of boron from 1,1-Dimethyldiborane to the substrate, which leads to the formation of boron-containing compounds. In catalytic reactions, 1,1-Dimethyldiborane acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,1-Dimethyldiborane. However, it is known that 1,1-Dimethyldiborane is highly toxic and can cause severe respiratory and neurological effects. Exposure to 1,1-Dimethyldiborane can cause irritation of the eyes, skin, and respiratory tract. In addition, 1,1-Dimethyldiborane can cause central nervous system depression, which can lead to dizziness, headache, and nausea.
实验室实验的优点和局限性
The advantages of using 1,1-Dimethyldiborane in lab experiments include its high reactivity and selectivity, which make it a versatile reagent for the preparation of boron-containing compounds. 1,1-Dimethyldiborane is also a highly efficient catalyst, which can facilitate a wide range of organic reactions. However, the limitations of using 1,1-Dimethyldiborane in lab experiments include its high toxicity and flammability, which require special precautions during handling and storage.
未来方向
There are several future directions for the research on 1,1-Dimethyldiborane. One of the areas of interest is the development of new synthetic methods for the preparation of 1,1-Dimethyldiborane and its derivatives. Another area of research is the application of 1,1-Dimethyldiborane in the preparation of new materials, such as boron-containing polymers and ceramics. In addition, the development of new catalytic reactions using 1,1-Dimethyldiborane as a catalyst is an area of active research. Finally, the investigation of the biochemical and physiological effects of 1,1-Dimethyldiborane is important for understanding its toxicological properties and developing safety guidelines for its use.
合成方法
1,1-Dimethyldiborane can be synthesized by the reaction of trimethylborane with diborane. The reaction is carried out at low temperature and pressure, and the product is purified by distillation. Another method of synthesis involves the reaction of boron trichloride with sodium borohydride in the presence of a catalyst.
科学研究应用
1,1-Dimethyldiborane is used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is a versatile reagent that can be used for the preparation of various boron-containing compounds, such as boronic acids, boronate esters, and boron-containing polymers. 1,1-Dimethyldiborane is also used as a catalyst in a wide range of organic reactions, such as Suzuki coupling, Sonogashira coupling, and hydroboration. In addition, 1,1-Dimethyldiborane is used in the preparation of boron-containing materials, such as boron carbide and boron nitride.
属性
CAS 编号 |
16924-32-6 |
|---|---|
产品名称 |
1,1-Dimethyldiborane |
分子式 |
C2H6B2 |
分子量 |
51.7 g/mol |
InChI |
InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |
InChI 键 |
JYENZBXUULWYEY-UHFFFAOYSA-N |
SMILES |
[B]B(C)C |
规范 SMILES |
[B]B(C)C |
同义词 |
1,1-dimethyldiborane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



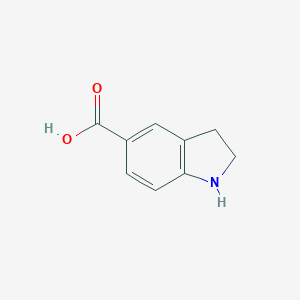
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
